Bicyclo[2.2.1]heptane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGYGYFPTZHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171989 | |
| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18720-30-4 | |
| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Norbornanecarboxylic acid | |
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| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid | |
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| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Bicyclo 2.2.1 Heptane 1 Carboxylic Acid and Its Structural Analogues
Strategies for Direct Synthesis of Bicyclo[2.2.1]heptane-1-carboxylic Acid
The direct synthesis of this compound, where the carboxylic acid group is positioned at the bridgehead carbon, presents a unique synthetic challenge due to the steric hindrance and the pyramidal nature of the bridgehead position. One effective strategy for the construction of the bicyclo[2.2.1]heptane core with bridgehead functionalization involves a tandem alkylation approach. A pertinent example is the synthesis of Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate, which can be conceptually adapted for the synthesis of the mono-carboxylic acid.
This approach utilizes a cyclopentane (B165970) derivative as the starting material. In the case of the dicarboxylate, Dimethyl cyclopentane-1,3-dicarboxylate is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This is followed by a reaction with a 1,2-dielectrophile, like 1-bromo-2-chloroethane, to facilitate a tandem alkylation, thereby constructing the bicyclic framework in a single step. chemicalbook.com For the synthesis of the mono-carboxylic acid, a similar strategy could be envisioned starting from a mono-ester of cyclopentane-1,3-dicarboxylic acid, where one carboxylic acid is protected, to direct the carboxylation to a single bridgehead position.
Another conceptual approach involves the Diels-Alder reaction, a powerful tool for the formation of the bicyclo[2.2.1]heptane skeleton. unirioja.esmdpi.comcdnsciencepub.com While typically providing substitution at the C2 or C5 positions, modifications of the dienophile or diene could potentially lead to bridgehead functionalization. For instance, the use of a ketene equivalent with a masked carboxylic acid function in a [4+2] cycloaddition with cyclopentadiene (B3395910) could provide a route to the desired bridgehead carboxylic acid after subsequent transformations.
Derivatization via Carboxylic Acid Functionalization
The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Esterification Reactions for Methyl Bicyclo[2.2.1]heptane-1-carboxylate
The synthesis of Methyl Bicyclo[2.2.1]heptane-1-carboxylate can be achieved through standard esterification procedures. A common method involves the reaction of the carboxylic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.com This Fischer esterification is an equilibrium-driven process, and the use of excess alcohol helps to shift the equilibrium towards the product.
Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, the carboxylic acid can be converted to a more reactive acyl halide, typically the acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the methyl ester.
| Reactants | Reagents | Product | Notes |
| This compound | Methanol, H₂SO₄ (cat.) | Methyl Bicyclo[2.2.1]heptane-1-carboxylate | Fischer esterification, equilibrium driven. |
| This compound | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine | Methyl Bicyclo[2.2.1]heptane-1-carboxylate | Proceeds via an acyl chloride intermediate, suitable for acid-sensitive substrates. |
Amide Coupling and Urea Formation
The formation of amides from this compound is a crucial transformation for the introduction of nitrogen-containing functionalities. Standard amide coupling protocols can be employed, which typically involve the activation of the carboxylic acid with a coupling agent to facilitate the reaction with an amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.govluxembourg-bio.com
For the formation of ureas, a multi-step sequence is generally required. The carboxylic acid can be converted to an isocyanate via a Curtius rearrangement of an acyl azide (B81097) intermediate. The acyl azide is typically formed by treating the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA). The resulting isocyanate can then be reacted with an amine to yield the corresponding urea derivative. A related patent describes the reaction of cis-exo-bicyclo[2.2.1]heptane-3-carboxamide-2-carboxylic acid with urea upon heating to form a dicarboximide, illustrating a method for forming a cyclic urea-like structure. google.com
| Starting Material | Reagents | Intermediate/Product | Reaction Type |
| This compound | Amine, EDC, HOBt | Bicyclo[2.2.1]heptane-1-carboxamide derivative | Amide Coupling |
| This compound | 1. DPPA 2. Amine | Bicyclo[2.2.1]heptan-1-yl-urea derivative | Urea Formation via Isocyanate |
Reduction Pathways of the Carboxyl Moiety
The reduction of the carboxyl group in this compound to the corresponding primary alcohol, Bicyclo[2.2.1]heptan-1-ylmethanol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, readily reducing carboxylic acids to alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another suitable reagent for the reduction of carboxylic acids. reddit.comcommonorganicchemistry.com Borane offers the advantage of being more selective than LiAlH₄, often allowing for the reduction of a carboxylic acid in the presence of other reducible functional groups, such as esters.
| Starting Material | Reducing Agent | Product | Key Features |
| This compound | 1. LiAlH₄, THF 2. H₃O⁺ | Bicyclo[2.2.1]heptan-1-ylmethanol | Powerful, non-selective reducing agent. |
| This compound | 1. BH₃·THF 2. H₃O⁺ | Bicyclo[2.2.1]heptan-1-ylmethanol | More selective than LiAlH₄, can tolerate some other functional groups. |
Asymmetric Synthesis Approaches to Bicyclo[2.2.1]heptane-1-carboxylates
The development of enantioselective methods for the synthesis of bicyclo[2.2.1]heptane-1-carboxylates is of paramount importance for accessing chiral building blocks for the pharmaceutical industry.
Organocatalytic Formal [4+2] Cycloaddition Reactions
A highly effective and elegant approach for the asymmetric synthesis of Bicyclo[2.2.1]heptane-1-carboxylates involves an organocatalytic formal [4+2] cycloaddition reaction. rsc.orgsemanticscholar.orgrsc.org This methodology allows for the rapid construction of the bicyclic core with excellent enantioselectivity from simple starting materials under mild conditions.
The reaction typically involves the cycloaddition of an α'-ethoxycarbonyl cyclopentenone with a nitroolefin, catalyzed by a chiral tertiary amine. The catalyst facilitates a cascade reaction that proceeds through a formal [4+2] cycloaddition pathway, establishing the bicyclo[2.2.1]heptane framework and installing the carboxylate at the bridgehead position in a stereocontrolled manner. This organocatalytic approach avoids the use of metals and operates under operationally simple conditions, making it a highly attractive method for the synthesis of these valuable chiral compounds. rsc.orgrsc.org The reaction has been shown to produce a wide range of functionalized bicyclo[2.2.1]heptane-1-carboxylates in good yields and with excellent enantioselectivities. rsc.org
| Dienophile | Diene Component | Catalyst | Product | Enantioselectivity |
| α'-Ethoxycarbonyl cyclopentenones | Nitroolefins | Chiral Tertiary Amine | Functionalized Bicyclo[2.2.1]heptane-1-carboxylates | High (e.g., >90% ee) |
Enantioselective Routes to Functionalized Bridgehead Systems
The development of enantioselective methods to access bicyclo[2.2.1]heptanes with functional groups at the bridgehead carbon is crucial for the synthesis of complex, biologically active molecules. rsc.org A significant challenge in this area has been the construction of the strained bicyclic system while controlling the stereochemistry of the functionalized bridgehead.
Recent advancements have focused on organocatalytic strategies. For instance, a highly enantioselective formal [4 + 2] cycloaddition reaction has been developed to produce a variety of bicyclo[2.2.1]heptane-1-carboxylates. This method utilizes a chiral tertiary amine catalyst to react α′-ethoxycarbonyl cyclopentenones with nitroolefins under mild conditions. rsc.org This approach is notable for its operational simplicity and for proceeding via a hydrogen-bond-catalyzed mechanism, which is distinct from previous enamine or Brønsted acid-catalyzed methods. rsc.org The reaction affords products in good yields and with excellent enantioselectivity. rsc.org
Another key strategy involves the Diels-Alder reaction to create the bicyclo[2.2.1]heptane skeleton with functionalized bridgeheads. A method has been described for synthesizing a bicyclo[2.2.1]heptane framework featuring two oxy-functionalized bridgehead carbons. This was achieved through an intermolecular Diels-Alder reaction with novel 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. nih.gov
Below is a summary of the organocatalytic formal [4+2] cycloaddition reaction for synthesizing functionalized bicyclo[2.2.1]heptane-1-carboxylates. rsc.org
| Entry | Nitroolefin Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | (E)-β-Nitrostyrene | 90 | >20/1 | 98 |
| 2 | (E)-1-(2-Nitroviny)naphthalene | 96 | >20/1 | 99 |
| 3 | (E)-2-Methoxy-1-(2-nitrovinyl)benzene | 92 | >20/1 | 99 |
| 4 | (E)-1-Chloro-4-(2-nitrovinyl)benzene | 91 | >20/1 | 99 |
| 5 | (E)-1-Nitro-2-phenylethene | 91 | >20/1 | 99 |
Application of Chiral Auxiliaries and Ligands
The bicyclo[2.2.1]heptane scaffold is not only a target of asymmetric synthesis but also a foundational element in the design of effective chiral auxiliaries and ligands for transition-metal catalysis. acs.orgrsc.org These tools are instrumental in transferring stereochemical information to a prochiral substrate in a wide range of chemical transformations.
One of the most well-known chiral auxiliaries derived from this framework is bornanesultam. acs.orgrsc.org Its rigid structure and predictable shielding effects allow for high levels of stereocontrol in reactions such as alkylations, aldol additions, and Diels-Alder reactions. Similarly, ligands such as diphonane, which also features the bicyclo[2.2.1]heptane core, have proven effective in asymmetric catalysis. acs.orgrsc.org Chiral nitrogen ligands, for example, (1S,2S,4S,5S)-2,5-bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane, have been developed for use in enantioselective synthesis. The synthesis of novel chiral ligands with a norbornene backbone further expands the toolkit available for asymmetric reactions. metu.edu.tr
Biocatalytic and Enzymatic Synthetic Transformations
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for synthesizing chiral compounds. The high selectivity of enzymes can be harnessed to produce optically active bicyclo[2.2.1]heptane derivatives with high purity.
Microorganism-Mediated Synthesis of Optically Active Bicyclo[2.2.1]heptanecarboxylic Acids
Whole-cell biotransformations leverage the metabolic pathways of microorganisms to perform complex chemical conversions. Research has demonstrated the synthesis of optically active 2-hydroxy and 2-oxo bicyclo[2.2.1]heptanecarboxylic acids using various microorganisms. tandfonline.comoup.com These processes can introduce functionality onto the bicyclic core with high stereoselectivity, providing valuable chiral building blocks for further synthesis. The natural occurrence of related compounds in microorganisms like actinomycetes and fungi suggests a natural prevalence of metabolic pathways capable of producing or modifying this bicyclic system. biosynth.com
Enzyme-Catalyzed Hydrolysis in Bicycloheptane (B81988) Diesters
The selective hydrolysis of a prochiral diester to a monoester is a classic example of enzymatic desymmetrization. This strategy has been successfully applied to bicyclo[2.2.1]heptane systems. The enzyme-catalyzed hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate yields the corresponding monoester, 4-(methoxycarbonyl)this compound, in excellent yields with minimal formation of the diacid byproduct, a common issue in conventional chemical hydrolysis. acs.orgacs.org
Lipases from Candida antarctica and Burkholderia cepacia have been identified as highly efficient catalysts for this transformation. acs.orgacs.org The process has been scaled up to produce kilogram quantities of the monoester, demonstrating its industrial viability. acs.org
| Enzyme | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Lipase from Burkholderia cepacia (Lipase PS-30) | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | 4-(Methoxycarbonyl)this compound | 78% (on 100 kg scale) | acs.orgacs.org |
| Immobilized Lipase B from Candida antarctica (Novozym 435) | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | 4-(Methoxycarbonyl)this compound | 82% | acs.orgacs.org |
| Porcine Liver Esterase | Dimethyl cyclobut-1-ene-1,2-dicarboxylate | 2-(Methoxycarbonyl)cyclobut-1-enecarboxylic acid | 87% | acs.org |
Redox Biotransformations in Bicyclic Systems
Redox biotransformations are essential for introducing or interconverting functional groups such as hydroxyl and carbonyl moieties within the bicyclo[2.2.1]heptane framework. Key enzyme classes for these reactions include alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs). nih.gov
ADHs catalyze the reversible oxidation of alcohols to ketones or aldehydes, while BVMOs are known for oxidizing ketones to esters or lactones. nih.gov These enzymes are cofactor-dependent, typically requiring NAD(P)H or NAD(P)⁺. The efficiency of these biotransformations has been significantly improved by the development of cofactor recycling systems, which regenerate the expensive cofactor in situ, making the process more economically feasible. nih.govnih.gov While much of the detailed research has focused on related bicyclo[3.2.0]carbocyclic systems, the principles are directly applicable to the functionalization of bicyclo[2.2.1]heptane skeletons. nih.govnih.gov
Total Synthesis Strategies Involving this compound Intermediates
The this compound scaffold and its derivatives are pivotal intermediates in the total synthesis of complex natural products and pharmaceuticals. acs.org The rigid, pre-organized structure of the bicyclic core allows for precise control over the spatial arrangement of substituents, facilitating the construction of intricate molecular architectures.
For example, functionalized bicyclo[2.2.1]heptane intermediates have been employed in the synthesis of natural products such as santalene and albene. beilstein-journals.org The inherent strain and reactivity of the bicyclic system can be strategically exploited to drive key bond-forming or rearrangement reactions. Furthermore, derivatives like 4-hydroxy-bicyclo[2.2.1]heptane-1-carboxylic acid and 7-azathis compound serve as versatile building blocks, providing a rigid framework upon which to elaborate more complex structures. unirioja.eschemrxiv.org The role of this bicyclic motif is evident in a range of bioactive molecules, including the antifungal agent sordarin and the antiviral drug candidate Setrobuvir, underscoring the importance of synthetic routes that can efficiently generate these core structures. acs.org
Synthesis of Key this compound Derivatives
Routes to 7-Azathis compound Analogues (Ahc)
7-Azathis compound (Ahc) is a constrained proline analogue that has garnered interest in peptide chemistry for its ability to induce specific conformations. One synthetic approach to Ahc involves a Diels-Alder reaction as the key step. unirioja.es This methodology provides a concise route from achiral starting materials. The synthesis commences with the reaction of methyl 2-benzamidoacrylate with a suitable diene. unirioja.es
Another strategy for the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues starts from L-serine. A key step in this pathway is a transannular alkylation to form the characteristic bicyclic [2.2.1] ring system. nih.gov This process involves a β-elimination of a silyl ether, which is immediately followed by cyclization to yield tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate. nih.gov
A versatile method for creating various bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, including halogenated compounds, utilizes a bridgehead radical reaction starting from 7-azathis compound (Ahc). unirioja.es Furthermore, the acylation of methyl N-benzoyl-7-azabicyclo[2.2.1]-heptane-1-carboxylate with organolithium reagents proceeds through a stable tetrahedral intermediate to produce α-amino ketones. unirioja.es
| Starting Material | Key Reactions | Product | Reference |
| Methyl 2-benzamidoacrylate and Danishefsky's diene | Diels-Alder cycloaddition, base-promoted internal nucleophilic displacement | 7-Azathis compound (Ahc) | unirioja.es |
| L-serine | Tandem Wittig/Michael reaction or iodosulfonamidation, transannular alkylation | 2-Substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue | nih.gov |
| 7-Azathis compound (Ahc) | Bridgehead radical reaction | Bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives | unirioja.es |
Stereoselective Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids
A facile and stereoselective synthesis of both α- and β-isomers of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been developed. thieme-connect.com This method employs a substrate-controlled α-carboxylation of a norbornene monoester, which results in an asymmetric diester intermediate with high diastereoselectivity. thieme-connect.com Subsequent chemoselective ester cleavage, followed by a Curtius rearrangement and hydrolysis, affords the desired α- and β-isomers of the amino acid. thieme-connect.com
The enantiomerically pure bicyclic α-amino acid, (–)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, can be synthesized via a Diels-Alder cycloaddition with endo selectivity. acs.org This approach utilizes a chiral glycine equivalent. An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally constrained γ-turn mimic, has also been achieved. nih.goveurekaselect.com
| Method | Key Features | Product | Reference |
| Substrate-controlled α-carboxylation | High diastereoselectivity, sequential ester cleavage, Curtius rearrangement, and hydrolysis | α- and β-isomers of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | thieme-connect.com |
| Asymmetric Diels-Alder cycloaddition | Use of a chiral glycine equivalent, endo selectivity | (–)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | acs.org |
| Asymmetric synthesis | Enantioselective Diels-Alder reaction, iodolactamization | 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | eurekaselect.com |
Preparation of 4-Substituted Bicyclo[2.2.1]heptane-1-carboxylic Acids
The synthesis of 4-substituted-bicyclo[2.2.1]heptane-1-carboxylic acids has been reported. acs.orgacs.org One approach involves the conversion of 1,4-dichlorobicyclo[2.2.1]heptane. While early attempts at carbonation of a metallic derivative were unsuccessful, with reactions in tetrahydrofuran or dibutyl ether yielding norbornane (B1196662), a successful method was developed. acs.org
In a documented synthesis, 4-hydroxy-bicyclo[2.2.1]heptane-1-carboxylic acid was prepared as part of a broader effort to expand the scope of known 1,4-difunctionalized norbornanes. chemrxiv.org
| Precursor | Reagents/Conditions | Product | Reference |
| 1,4-Dichlorobicyclo[2.2.1]heptane | Metallic derivatives (unsuccessful attempts) | Norbornane | acs.org |
| Not specified in abstract | Synthetic sequence | 4-Hydroxy-bicyclo[2.2.1]heptane-1-carboxylic acid | chemrxiv.org |
Synthesis of Keto Acid Derivatives, e.g., 7-Oxothis compound
The synthesis of keto acid derivatives of this compound has been explored. For instance, 7,7-Dimethyl-2-oxothis compound is a known compound used as a reactant in the preparation of alkenyl nitrile electrophiles for potential covalent protein labeling. chemicalbook.com
A related structure, 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester, is synthesized through a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate. mdpi.com A challenging ketal hydrolysis step in this synthesis was achieved using hydrochloric acid. mdpi.com
Another related keto acid derivative, 3-([4-(acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, was synthesized by treating norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) with N-[4-(hydroxymethyl)phenyl]acetamide in the presence of pyridine. mdpi.com
| Compound | Synthetic Approach | Key Features | Reference |
| 7,7-Dimethyl-2-oxothis compound | Not detailed in search results | Used as a reactant for preparing alkenyl nitrile electrophiles | chemicalbook.com |
| 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester | Diels-Alder reaction of 2-methylfuran and methyl-3-bromopropiolate | Highly regioselective, difficult ketal hydrolysis | mdpi.com |
| 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | Ring opening of norcantharidin | Reaction with an alcohol in the presence of a base | mdpi.com |
Formation of Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic Dianhydrides
Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic dianhydride is a monomer used in the synthesis of polyimides. mdpi.com These polyimides are noted for their solubility in organic solvents and favorable thermomechanical and optical properties, which are attributed to the rigid cyclic structure of the dianhydride monomer. mdpi.com The synthesis of related siloxane-containing alicyclic tetracarboxylic dianhydrides has also been documented. researchgate.net
The general structure of bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid has been indexed and is available in chemical databases. chemspider.comnih.gov While the direct synthesis of the dianhydride is not extensively detailed in the provided search results, its use as a building block in polymer chemistry is established.
| Monomer | Polymer Type | Key Properties of Polymer | Reference |
| Bicyclo[2.2.1]heptane tetracarboxylic dianhydride | Polyimide | High solubility, good thermomechanical and optical properties | mdpi.com |
| Siloxane-containing alicyclic tetracarboxylic dianhydrides | Not specified | Not specified | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Heptane 1 Carboxylic Acid Systems
Reactivity Governed by the Bicyclo[2.2.1]heptane Framework
The reactivity of the carboxyl group at the bridgehead position is not merely that of a typical carboxylic acid; it is profoundly modulated by the three-dimensional structure of the norbornane (B1196662) cage.
Influence of Steric Hindrance on Regioselectivity
The bridgehead position of the bicyclo[2.2.1]heptane system is exceptionally sterically hindered. The three methylene (B1212753) bridges (-CH2-) that converge at this carbon create a congested environment, shielding the carboxylic acid's carbonyl carbon from the approach of nucleophiles. This steric bulk plays a critical role in dictating the regioselectivity of reactions.
For instance, in reactions where multiple sites are available for attack, reagents will preferentially react at less hindered positions. While direct studies on the regioselectivity of bicyclo[2.2.1]heptane-1-carboxylic acid are specific, the principle is well-demonstrated in related norbornane systems. The steric environment around a functional group on the norbornane skeleton controls the accessibility for reagents, thereby favoring one reaction pathway or product over another. This steric control is a key factor in synthetic strategies involving this bicyclic framework.
Effects of Substituents on Electron Density and Reactivity
Substituents on the bicyclo[2.2.1]heptane framework can significantly alter the electron density and, consequently, the reactivity of the bridgehead carboxylic acid. Due to the rigid nature of the skeleton, electronic effects are transmitted primarily through space (field effects) rather than through bonds (inductive effects). nih.gov
Research on related bicyclic systems, such as bicyclo[2.2.2]octane-1-carboxylic acids, has shown that the acidity of the carboxyl group has a linear dependency on the C-X bond dipoles of substituents at other positions on the ring. nih.gov This finding highlights the dominance of the field effect in these rigid structures.
Electron-Withdrawing Groups (EWGs) : Substituents like halogens (F, Cl) or cyano groups (-CN) placed elsewhere on the ring increase the acidity of the bridgehead carboxylic acid. They do this by creating a dipole moment that electrostatically stabilizes the resulting carboxylate anion through space, making the proton more easily removable. nih.govresearchgate.net
Electron-Donating Groups (EDGs) : Alkyl groups, conversely, are weakly electron-donating and can slightly decrease the acidity of the carboxylic acid by destabilizing the negative charge of the carboxylate anion. libretexts.org
Reaction Mechanisms of Carboxyl Group Transformations
The transformations of the carboxyl group of this compound follow standard organic mechanisms but are often sterically impeded.
Nucleophilic Substitution and Condensation Reactions
Reactions such as esterification and amidation are fundamental transformations of carboxylic acids. For this compound, these reactions typically require more forcing conditions than for sterically unhindered acids due to the difficulty of nucleophilic attack at the bridgehead carbonyl carbon.
For example, the synthesis of esters from the corresponding carboxylic acid can be achieved through methods like reacting with an alcohol in the presence of a strong acid catalyst. ontosight.ai Similarly, the formation of amides often involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, to facilitate the reaction with an amine.
Curtius Rearrangement Pathways
The Curtius rearrangement is a versatile and powerful method for converting a carboxylic acid into a primary amine with one less carbon atom. nih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which, upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate can then be trapped by various nucleophiles.
The mechanism for this compound is as follows:
Acyl Azide Formation : The carboxylic acid is first converted to a reactive acylating agent (e.g., an acyl chloride using thionyl chloride) and then reacted with an azide source, such as sodium azide, to form bicyclo[2.2.1]heptane-1-carbonyl azide.
Rearrangement : The acyl azide undergoes thermal decomposition. This is believed to be a concerted process where the bicyclo[2.2.1]hept-1-yl group migrates to the nitrogen atom as nitrogen gas is expelled. wikipedia.org This step proceeds with complete retention of the bridgehead stereochemistry.
Isocyanate Trapping : The resulting bicyclo[2.2.1]hept-1-yl isocyanate is a reactive intermediate. If the reaction is performed in the presence of water, it hydrolyzes to an unstable carbamic acid, which decarboxylates to yield 1-aminobicyclo[2.2.1]heptane. organic-chemistry.orgpearson.com If conducted in an alcohol solvent (e.g., tert-butanol), a stable carbamate (B1207046) is formed. wikipedia.org
This pathway has been utilized in the synthesis of various bicyclic amine derivatives. thieme-connect.com
Intramolecular Rearrangements within the Bicyclo[2.2.1]heptane System
The strained bicyclo[2.2.1]heptane skeleton is prone to a variety of skeletal rearrangements, particularly when reactive intermediates such as carbocations are formed. The presence of a carboxylic acid or ester group can influence these transformations.
A notable example is the Wagner-Meerwein rearrangement , a characteristic reaction of the norbornane system. core.ac.uk If a carbocation is generated adjacent to the strained framework, a 1,2-shift of a carbon-carbon bond can occur to relieve ring strain and form a more stable carbocation. For instance, the generation of a positive charge at the C2 position can lead to the migration of the C1-C6 bond, resulting in a rearranged carbon skeleton. mdpi.com While the bridgehead carboxylic acid itself is on a non-rearranging carbon in many simple cases, substituents on other parts of the ring can initiate these cascades. documentsdelivered.comacs.org
Furthermore, organometallic reagents can induce profound skeletal changes. For example, ester-substituted norbornenes react with titanocene (B72419) methylene complexes (like the Tebbe reagent) to form titanacyclobutane intermediates. Upon heating, these intermediates can undergo a ring-opening rearrangement, cleaving the bicyclo[2.2.1]heptane ring system to form substituted bicyclo[3.2.0]heptene derivatives. This process demonstrates a controlled method for transforming the rigid norbornane cage into a different bicyclic system, driven by the release of ring strain and the formation of stable products.
Photorearrangements and Sigmatropic Shifts
Photochemical activation of bicyclo[2.2.1]heptane derivatives can induce significant molecular rearrangements, often proceeding through sigmatropic shifts. While direct studies on this compound are limited, research on analogous structures provides critical insights. For instance, the irradiation of 2-cyanobicyclo[2.2.1]hept-2-ene results in a photorearrangement involving orbital symmetry-allowed photochemical 1,2- and 1,3-sigmatropic shifts. mcmaster.cacdnsciencepub.commcmaster.ca This transformation yields two main products: 1-cyanobicyclo[4.1.0]hept-2-ene and 7-cyanotricyclo[4.1.0.0³,⁷]heptane, with the former being the major product in a 20:1 ratio. cdnsciencepub.com The formation of these products is consistent with concerted σ2a + π2a and σ2s + π2a processes, respectively. cdnsciencepub.com
The 1,3-sigmatropic shift, leading to the bicyclo[4.1.0]heptene system, represents a significant rearrangement of the carbon skeleton. mcmaster.ca The minor product, resulting from a 1,2-sigmatropic shift, forms a tricyclic structure. mcmaster.cacdnsciencepub.com These studies highlight the propensity of the strained bicyclic system to undergo complex bond reorganizations under photochemical conditions. Further investigation is needed to determine if these rearrangements proceed through a concerted or diradical mechanism. mcmaster.camcmaster.ca
| Reactant | Rearrangement Type | Product | Product Ratio | Reference |
|---|---|---|---|---|
| 2-cyanobicyclo[2.2.1]hept-2-ene | 1,3-Sigmatropic Shift | 1-cyanobicyclo[4.1.0]hept-2-ene | 20 | cdnsciencepub.com |
| 2-cyanobicyclo[2.2.1]hept-2-ene | 1,2-Sigmatropic Shift | 7-cyanotricyclo[4.1.0.0³,⁷]heptane | 1 | cdnsciencepub.com |
Transition Metal-Mediated Rearrangements, e.g., Titanocene Alkylidene Complexes
Transition metal complexes are powerful tools for mediating rearrangements of strained ring systems. Titanocene alkylidene complexes, for example, have been shown to effectively rearrange the bicyclo[2.2.1]heptane framework into bicyclo[3.2.0]heptane enol ethers. acs.org This transformation is significant as it provides a pathway from the rigid [2.2.1] system to the more flexible [3.2.0] system, which is a core structure in various natural products. The reaction demonstrates the ability of titanium carbene complexes to induce skeletal reorganizations that are otherwise difficult to achieve. acs.org
The broader field of transition metal-catalyzed reactions on bicyclic alkenes is extensive. Domino reactions catalyzed by metals such as palladium, nickel, and rhodium provide access to complex molecular architectures from simple bicyclic precursors. beilstein-journals.orgresearchgate.net These reactions often involve multiple bond-forming events in a single operation, showcasing the efficiency of transition metal catalysis in building molecular complexity. For instance, cobalt-based catalytic systems are effective in promoting [4+2+2] cycloadditions of norbornadienes. nih.gov
Cycloaddition Chemistry of this compound Precursors
Diels-Alder Reactions in Bicyclic Synthesis
The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition reaction provides a powerful and stereocontrolled method for constructing the bicyclic core from a diene and a dienophile. A key step in the synthesis of 7-azathis compound, a constrained proline analogue, is a Diels-Alder reaction using methyl 2-benzamidoacrylate as the dienophile. unirioja.es Similarly, an asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and 2-bromoacrolein (B81055) has been used to generate precursors for (+)-bicyclo[2.2.1]hept-5-ene-2-one. ku.ac.ke
A sequential Diels-Alder reaction followed by a rearrangement has been developed to synthesize a variety of functionalized bicyclo[2.2.1]heptanes. nih.gov Furthermore, an organocatalytic formal [4+2] cycloaddition has been established to provide rapid and highly enantioselective access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. researchgate.netrsc.org
| Target System | Reaction Type | Key Reactants | Reference |
|---|---|---|---|
| 7-azathis compound | Diels-Alder Cycloaddition | Danishefsky's diene, Methyl 2-benzamidoacrylate | unirioja.es |
| Bicyclo[2.2.1]heptane-1-carboxylates | Organocatalytic Formal [4+2] Cycloaddition | Simple, unspecified starting materials | researchgate.netrsc.org |
| (+)-Bicyclo[2.2.1]hept-5-ene-2-one precursor | Asymmetric Diels-Alder Reaction | Cyclopentadiene, 2-bromoacrolein | ku.ac.ke |
Computational Studies for Mechanistic Elucidation
Density Functional Theory (DFT) for Reaction Pathways
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving bicyclo[2.2.1]heptane systems. DFT calculations can reveal distinct reaction pathways, such as in the Au(I)-catalyzed synthesis of bicyclo[2.2.1]heptanes from 3-alkoxy-1,6-diynes, where the mechanism involves a crucial allyl-gold species. researchgate.net DFT studies are also employed to understand stereospecific reactions, for example, in the synthesis of cyclobutanes from pyrrolidines, where calculations showed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical. researchgate.netacs.org The barrierless collapse of this biradical explains the observed stereoretention. researchgate.netacs.org
In the context of rearrangements, DFT analysis can differentiate between multiple potential mechanistic pathways. beilstein-journals.org For instance, DFT has been used to study the stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its derivatives, explaining the observed exo-selectivity by analyzing steric and electronic factors in the transition state. researchgate.net These computational methods provide a molecular-level understanding of reaction barriers and intermediate stabilities, which is often difficult to obtain through experimental means alone.
Prediction of Molecular Interactions and Reactivity
Computational chemistry, particularly DFT, allows for the prediction of molecular interactions and reactivity in bicyclo[2.2.1]heptane systems. These methods can model the strain energy inherent in the bicyclic framework and predict how substituents will affect reaction pathways. For example, quantum mechanical calculations have been used to investigate the unusual pyramidal geometry of the amide nitrogen in a complex derivative of 7-azathis compound. nih.gov By studying model molecules of increasing complexity, researchers can elucidate the specific intramolecular interactions responsible for such structural distortions. nih.gov
Furthermore, computational tools can predict the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of novel bicyclo[2.2.1]heptane derivatives. nih.gov By calculating properties like oral bioavailability and blood-brain barrier permeation, these in silico studies can guide the design of new compounds with desired biological activities. nih.gov Molecular docking studies, another computational technique, can predict the interactions between bicyclic compounds and biological targets, such as proteins, helping to explain their mechanism of action at a molecular level. nih.gov
Structural Characterization and Stereochemical Analysis of Bicyclo 2.2.1 Heptane 1 Carboxylic Acid Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to the structural determination of bicyclo[2.2.1]heptane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides unparalleled insight into the molecular framework and the spatial relationships between atoms.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons within the molecule. The rigid nature of the bicyclo[2.2.1]heptane skeleton results in distinct and often well-resolved signals for the bridgehead (C1, C4), bridge (C7), and ethylene (B1197577) bridge (C2, C3, C5, C6) protons and carbons.
For instance, in the closely related derivative 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, the proton and carbon signals of the bicyclic core are clearly defined. unirioja.es The ¹H NMR spectrum shows complex multiplets for the methylene (B1212753) protons, while the bridgehead protons appear at distinct chemical shifts. unirioja.es The ¹³C NMR spectrum provides signals for each unique carbon, including the bridgehead carbons (C1, C4) and the various methylene carbons. unirioja.es
Table 1: Representative NMR Data for a this compound Derivative (7-Azathis compound hydrochloride in CD₃OD)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | - | 60.0 |
| C2, C6 | 1.82-2.02 (m) | 28.9 |
| C3, C5 | 1.52-1.80 (m) | 31.9 |
| C4 | 3.97-4.06 (m) | 73.1 |
| COOH | - | 171.4 |
Data adapted from a study on 7-azathis compound hydrochloride. unirioja.es
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of these signals. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to trace the connectivity through the ethylene bridges of the bicycloheptane (B81988) system, for example, by identifying correlations between geminal protons on a methylene group and vicinal protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹J-coupling). github.io It allows for the direct assignment of a proton signal to the carbon atom it is attached to, simplifying the complex spectra. sdsu.edu
For chiral derivatives of this compound, determining enantiomeric purity is a critical task. Chiral lanthanide shift reagents (LSRs) are powerful tools for this purpose in NMR spectroscopy. harvard.eduacs.org These reagents are chiral complexes of lanthanide metals, such as europium or ytterbium, with β-diketonate ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
The carboxylic acid functional group of the analyte acts as a Lewis base, coordinating to the Lewis acidic lanthanide center of the LSR. harvard.edu This interaction forms transient diastereomeric complexes between the chiral LSR and each enantiomer of the substrate. ethernet.edu.et Because these diastereomeric complexes have different spatial arrangements, they exhibit distinct NMR spectra. The LSR induces large chemical shifts in the substrate's proton signals, and crucially, the magnitude of this shift is different for each enantiomer. acs.org This results in the separation of signals for corresponding protons in the two enantiomers, allowing for the direct integration of the signals to determine the enantiomeric excess (ee). This technique has been successfully used to establish the optical purity of related carbocyclic acids derived from norbornene systems. nih.gov
X-ray Crystallography for Absolute and Relative Stereochemistry
While NMR spectroscopy provides invaluable information about connectivity and conformation in solution, single-crystal X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. ubc.ca It is the gold standard for unambiguously establishing both the relative and absolute stereochemistry of chiral centers.
For derivatives of bicyclo[2.2.1]heptane, X-ray analysis provides precise bond lengths, bond angles, and torsional angles, which define the exact conformation of the rigid ring system. Studies on compounds like 7-oxothis compound have revealed that the presence of the bridgehead carboxyl group can induce a slightly asymmetric conformation in the crystal lattice. researchgate.netresearchgate.net Furthermore, this technique elucidates intermolecular interactions, such as the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. researchgate.net
In cases of enantiomerically pure compounds, X-ray crystallography can be used to determine the absolute configuration by analyzing the anomalous dispersion of X-rays by the atoms (the Flack parameter). ku.ac.ke This has been instrumental in correlating the stereochemistry of various bicyclo[2.2.1]heptane precursors and derivatives, providing a solid foundation for understanding stereoselective reactions. ubc.caku.ac.ke
Conformational Analysis and Stereoisomerism
The stereochemistry of the bicyclo[2.2.1]heptane framework is central to its chemistry. The rigid, boat-like conformation of the six-membered ring dictates the spatial orientation of substituents, giving rise to distinct stereoisomers with different properties and reactivity.
While the carboxylic acid group in this compound is located at a bridgehead position and thus does not exhibit this type of isomerism, endo/exo isomerism is a defining feature for substituents at the C2, C3, C5, and C6 positions of the bicyclo[2.2.1]heptane ring.
An exo substituent points away from the six-membered ring and towards the C7 bridge.
An endo substituent points towards the inside of the boat-shaped six-membered ring.
This stereochemical difference has a profound impact on the molecule's stability and reactivity. Generally, the exo isomer is thermodynamically more stable than the endo isomer due to reduced steric hindrance. researchgate.net The endo position is sterically shielded by the opposing side of the bicyclic system, particularly the C7 bridge.
This steric difference directly influences chemical reactivity. The exo face of the molecule is more sterically accessible to incoming reagents, leading to a general preference for exo attack in many reactions. researchgate.net For example, the hydrolysis of an exo-ester on a bicyclo[2.2.1]heptene skeleton can be faster than the hydrolysis of its endo counterpart due to the easier access of the reagent to the reaction center. researchgate.net
The bicyclo[2.2.1]heptane skeleton is inherently chiral. Even simple monosubstituted derivatives can be chiral, depending on the position and nature of the substituent. The introduction of a carboxyl group at the bridgehead position in 7-oxothis compound is sufficient to render the molecule chiral, resulting in an asymmetric conformation. researchgate.net
The synthesis of specific enantiomers of bicyclo[2.2.1]heptane derivatives is a significant area of research. Asymmetric synthesis strategies, such as organocatalytic formal [4+2] cycloaddition reactions, have been developed to provide access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials. rsc.org The ability to control the absolute stereochemistry of this rigid scaffold is crucial for its application in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are required for biological activity.
Computational Modeling for Structural and Conformational Insights
Computational modeling serves as a powerful tool to augment experimental data, offering a window into the dynamic behavior and electronic properties of molecules. For this compound and its derivatives, computational techniques provide invaluable insights into their structural nuances and conformational preferences, which are critical for understanding their reactivity and potential applications.
Molecular Dynamics and Conformational Landscapes
The rigid bicyclo[2.2.1]heptane framework significantly restricts the conformational freedom of the molecule. However, subtle conformational dynamics, particularly concerning the carboxylic acid substituent at the bridgehead position, can be elucidated through molecular dynamics (MD) simulations. MD simulations model the atomic movements over time by solving Newton's equations of motion, providing a detailed picture of the molecule's conformational landscape.
For this compound, MD simulations can explore the rotational freedom of the C1-COOH bond. The orientation of the carboxyl group relative to the bicyclic scaffold can influence its reactivity and intermolecular interactions. The simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations.
The conformational landscape is typically dominated by a few low-energy states. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. While the bicyclic core remains largely rigid, the flexibility of the substituent introduces a degree of complexity to the conformational analysis.
Table 1: Illustrative Rotational Barriers for the C1-COOH Bond in this compound (Hypothetical Data)
| Dihedral Angle (H-O-C=O) | Relative Energy (kcal/mol) | Conformer Description |
| 0° | 2.5 | Eclipsed conformation |
| 60° | 0.5 | Gauche conformation |
| 120° | 2.0 | Eclipsed conformation |
| 180° | 0.0 | Anti-periplanar (most stable) |
This table illustrates hypothetical energy values to demonstrate the concept of a rotational energy profile for the carboxylic acid group, a common output of computational conformational analysis.
Steric and Electronic Effects on Bicyclic Conformations
The conformation of the bicyclo[2.2.1]heptane skeleton itself can be subtly influenced by substituents. While often described as rigid, this framework can exhibit minor twisting to alleviate steric strain. sci-hub.red The stability and reactivity of bicyclo[2.2.1]heptane derivatives are influenced by steric hindrance and electronic effects. cymitquimica.com
Steric Effects:
The introduction of substituents on the bicyclic frame can lead to steric repulsion, causing slight distortions in the cage-like structure. For instance, X-ray crystallography studies on substituted bicyclo[2.2.1]heptane derivatives have revealed unsymmetrical twists of the norbornyl skeleton to minimize steric interactions between bulky substituents. sci-hub.red In the case of this compound, the carboxylic acid group at the bridgehead position is sterically demanding. Computational models can quantify this strain and predict the resulting geometric distortions, such as slight changes in bond angles and dihedral angles of the bicyclic core compared to the unsubstituted parent hydrocarbon.
Electronic Effects:
The carboxylic acid group is an electron-withdrawing group. This electronic effect can influence the electron distribution throughout the bicyclo[2.2.1]heptane framework. Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular orbitals and electron density maps, visualizing how the electronegative oxygen atoms of the carboxyl group pull electron density away from the carbon skeleton. This electronic perturbation can affect the reactivity of other positions on the ring system.
Furthermore, intramolecular hydrogen bonding can play a role in the conformation of derivatives. For example, in 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, intramolecular hydrogen bonding was predicted by ab initio computational studies and later confirmed by NMR spectroscopy. eurekaselect.comingentaconnect.comnih.gov While direct intramolecular hydrogen bonding from the 1-carboxylic acid group to the bicyclic frame is unlikely, its potential to form intermolecular hydrogen bonds in different environments can be effectively studied using computational models.
Table 2: Calculated Mulliken Atomic Charges on Bridgehead Carbons (Hypothetical Data)
| Compound | C1 Atomic Charge | C4 Atomic Charge |
| Bicyclo[2.2.1]heptane | -0.05 | -0.05 |
| This compound | +0.15 | -0.04 |
This table presents hypothetical atomic charge values to illustrate the electron-withdrawing effect of the carboxylic acid group on the bridgehead carbon to which it is attached (C1), as would be predicted by computational chemistry.
Applications of Bicyclo 2.2.1 Heptane 1 Carboxylic Acid and Its Analogues in Chemical Synthesis and Biological Sciences
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The bicyclo[2.2.1]heptane skeleton provides a robust scaffold for the stereocontrolled synthesis of complex molecular architectures. Its derivatives are instrumental in the total synthesis of natural products and in the construction of intricate ring systems.
The strategic use of bicyclo[2.2.1]heptane derivatives has been pivotal in the synthesis of several important bioactive molecules.
Prostaglandins (B1171923): The bicyclo[2.2.1]heptane framework has been a cornerstone in the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects. biosynth.com A key strategy, developed by E.J. Corey, utilizes a bicyclo[2.2.1]heptane precursor to establish the correct stereochemistry of the cyclopentane (B165970) ring core of prostaglandins. libretexts.org This approach, often referred to as the "Corey lactone" route, has enabled the synthesis of various natural and unnatural prostaglandins. libretexts.org Novel prostaglandin (B15479496) D2 (PGD2) receptor antagonists with a bicyclo[2.2.1]heptane ring system have been synthesized and shown to be effective in alleviating various allergic diseases. acs.orgnih.gov
Corey Lactones: Corey lactones are key intermediates in the synthesis of prostaglandins and their analogues. google.comwipo.int The synthesis of these lactones often starts from bicyclo[2.2.1]heptane derivatives. A one-pot synthesis of Corey lactone has been developed using 2-halo-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid and its ester derivatives as starting materials. google.comwipo.int
Epibatidine: This potent analgesic alkaloid, isolated from the skin of an Ecuadorian poison frog, features a 7-azabicyclo[2.2.1]heptane core structure. le.ac.ukdoi.org Various synthetic strategies have been developed to access this unique molecule, often employing derivatives of bicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.esnih.gov For instance, N-benzoyl-7-azabicyclo[2.2.1]heptane, a precursor to epibatidine, has been synthesized from 7-azathis compound. unirioja.es
Santalols: The fragrant natural products α-santalol and β-santalol, the main constituents of sandalwood oil, possess the bicyclo[2.2.1]heptane skeleton. rsc.org The synthesis of these molecules represents a significant challenge due to the specific stereochemistry required. researchgate.net Various synthetic approaches have been developed to construct the bicyclo[2.2.1]heptane core of santalols, showcasing the versatility of this scaffold in organic synthesis. thieme-connect.com
The inherent strain and defined stereochemistry of the bicyclo[2.2.1]heptane system make it an excellent starting point for the construction of more complex, polycyclic structures. rsc.orgrsc.org Ring-opening and ring-expansion reactions of bicyclo[2.2.1]heptane derivatives can lead to a variety of functionalized carbocyclic and heterocyclic systems. rsc.org This strategy has been employed in the synthesis of novel therapeutic agents and complex molecular architectures. researchgate.net
Role in Asymmetric Synthesis and Catalysis
The chirality inherent in many derivatives of this compound makes them valuable tools in asymmetric synthesis and catalysis.
Derivatives of bicyclo[2.2.1]heptane have been successfully employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. For example, (1S)-ketopinic acid, a derivative of camphor (B46023), has been used to synthesize diastereomerically pure 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids, which are potential chiral auxiliaries. jst.go.jp The rigid framework of the bicyclic system provides a well-defined chiral environment, enabling high levels of stereocontrol. Furthermore, bicyclo[2.2.1]heptane-based structures have been incorporated into chiral ligands for transition-metal-catalyzed reactions, facilitating a wide range of enantioselective transformations. rsc.org
In recent years, the bicyclo[2.2.1]heptane scaffold has found application in the burgeoning field of organocatalysis. rsc.org An organocatalytic formal [4+2] cycloaddition reaction has been developed to provide rapid and highly enantioselective access to a variety of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.org This metal-free approach offers a sustainable and efficient method for the synthesis of these valuable chiral building blocks. rsc.orgresearchgate.net
Development of Peptidomimetics and Conformationally Constrained Amino Acids
The rigid bicyclo[2.2.1]heptane skeleton is an ideal scaffold for the design of peptidomimetics and conformationally constrained amino acids. uni-regensburg.de By incorporating this rigid structure into a peptide backbone, it is possible to restrict the conformational freedom of the molecule, leading to enhanced biological activity, selectivity, and metabolic stability.
Several conformationally constrained amino acids based on the 7-azabicyclo[2.2.1]heptane framework have been synthesized. acs.org These unnatural amino acids serve as valuable building blocks for the synthesis of peptidomimetics with well-defined three-dimensional structures. unirioja.es For example, 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been synthesized as a novel gamma-turn mimic, a common structural motif in proteins. nih.goveurekaselect.com The synthesis of these constrained amino acids often involves multi-step sequences starting from readily available bicyclic precursors.
Exploration of Biological Activities and Therapeutic Potential
Analogues of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.
Derivatives of 2-azabicyclo[2.2.1]heptane have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. nih.govdntb.gov.uaresearcher.life One such compound, neogliptin, which incorporates a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substituted with a 2-aza-bicyclo[2.2.1]heptane moiety, exhibited a potent DPP-4 inhibitory activity with an IC50 value of 16.8 ± 2.2 nM. nih.govdntb.gov.ua This potency is greater than that of the established DPP-4 inhibitors vildagliptin (B1682220) and sitagliptin. nih.govdntb.gov.ua Molecular modeling studies have shown that these bicyclic inhibitors interact with key residues in the active site of the DPP-4 enzyme. nih.govdntb.gov.ua
Furthermore, 7-azabicyclo[2.2.1]heptane carboxylic acid has been utilized as a conformationally constrained proline analogue in the design of thrombin inhibitors. unirioja.esresearchgate.net A thrombin inhibitor incorporating this bicyclic scaffold demonstrated a potent inhibition constant (Ki) of 2.9 nM, indicating that the rigid structure serves as an effective replacement for proline in forming a beta-turn tripeptide mimetic that binds to the enzyme's active site. researchgate.net
Table 1: Enzyme Inhibition Data
| Compound Class | Target Enzyme | Key Finding | IC50 / Ki | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Neogliptin is a more potent inhibitor than vildagliptin and sitagliptin. | 16.8 ± 2.2 nM (IC50) | nih.govdntb.gov.ua |
| 7-Azabicyclo[2.2.1]heptane derivative | Thrombin | The bicyclic scaffold is a reasonable replacement for proline in a beta-turn mimetic. | 2.9 nM (Ki) | researchgate.net |
Substituted azabicyclo[2.2.1]heptanes have been developed as selective antagonists for the orexin-1 receptor (OX1R). nih.govebi.ac.uk The orexin (B13118510) system is implicated in regulating various physiological processes, and OX1R antagonists are being explored for their therapeutic potential in conditions such as addiction, panic, and anxiety. nih.govebi.ac.ukresearchgate.net Through optimization of a nonselective dual orexin receptor antagonist, researchers discovered JNJ-54717793, an orally bioavailable and brain-penetrating selective OX1R antagonist. ebi.ac.uk This highlights the utility of the bicyclo[2.2.1]heptane scaffold in designing receptor antagonists with improved selectivity and pharmacokinetic properties. nih.gov
Bicyclo[2.2.1]heptane-containing compounds have also shown promise as anticancer agents. nih.gov A novel N,N′-diarylsquaramide derivative incorporating a bicyclo[2.2.1]heptane moiety was identified as a potent and selective antagonist of the CXCR2 chemokine receptor. nih.gov CXCR2 antagonism is a strategy being explored for the treatment of metastatic cancer. nih.gov This compound, designated 2e, exhibited a CXCR2 IC50 of 48 nM and demonstrated a significant anti-cancer metastatic effect against a pancreatic cancer cell line in vitro. nih.gov Furthermore, it displayed favorable in vivo pharmacokinetic profiles in rats. nih.gov Other studies have suggested that bicyclic amino acids can suppress cancer cell growth and induce apoptosis by blocking amino acid transporters.
Table 2: Anticancer Activity Data
| Compound | Target/Mechanism | Cell Line | Key Finding | IC50 | Reference |
|---|---|---|---|---|---|
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide (2e) | CXCR2 Antagonist | CFPAC1 (pancreatic cancer) | Good anti-cancer metastatic effect. | 48 nM | nih.gov |
| Bicyclic amino acids | Amino acid transporters | Cancer cells | Suppression of cell growth and induction of apoptosis. | Not specified |
The biological activities of bicyclo[2.2.1]heptane derivatives often stem from their ability to modulate key biochemical pathways. For example, some compounds within this class have been shown to inhibit protein phosphatases, which are critical regulatory enzymes in cellular signaling. By inhibiting enzymes like DPP-4, these compounds can prevent the degradation of incretin (B1656795) hormones, thereby stimulating insulin (B600854) synthesis and suppressing glucagon (B607659) secretion, which is a key pathway in managing type 2 diabetes. nih.gov The antagonism of CXCR2 by bicyclo[2.2.1]heptane-containing molecules interferes with chemokine signaling pathways that are involved in cancer metastasis. nih.gov
Identification of Drug Candidates featuring the Bicyclo[2.2.1]heptane Scaffold
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane scaffold has made it an attractive motif in medicinal chemistry for the design of novel therapeutic agents. This framework allows for precise spatial orientation of functional groups, which can lead to high affinity and selectivity for biological targets. A number of drug candidates incorporating this scaffold have been identified and are under investigation for various therapeutic applications.
One notable area of research is in oncology, where a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide has been identified as a potent and selective antagonist of the CXCR2 chemokine receptor. kaist.ac.kr This compound has demonstrated significant anti-cancer metastatic effects in preclinical studies. kaist.ac.kr The bicyclic moiety plays a crucial role in the compound's activity and pharmacokinetic profile. kaist.ac.kr
In the realm of cardiovascular disease, prostanoid analogues incorporating the bicyclo[2.2.1]heptane ring system have been synthesized and evaluated for their effects on human platelets. These compounds exhibit activities such as inhibiting or inducing platelet aggregation, highlighting the potential of this scaffold in developing treatments for thrombotic disorders.
The bicyclo[2.2.1]heptane framework is also featured in drug candidates targeting the central nervous system. For instance, 7-azabicyclo[2.2.1]heptane derivatives have been developed as potent cholinergic receptor ligands. A prominent example is epibatidine, a natural alkaloid, which has shown potent analgesic properties. Synthetic derivatives of 7-azabicyclo[2.2.1]heptane are being explored for conditions such as pain and neurodegenerative diseases.
Furthermore, bicyclo[2.2.1]heptane-based amino acids are being utilized as building blocks in the design of peptidomimetics and other constrained peptides for various therapeutic targets. chemimpex.com These conformationally restricted amino acids can impart improved metabolic stability and receptor-binding affinity to peptides. chemimpex.com
The following table summarizes some of the drug candidates and investigational compounds that feature the bicyclo[2.2.1]heptane scaffold.
Table 1: Drug Candidates Featuring the Bicyclo[2.2.1]heptane Scaffold
| Drug Candidate/Derivative Class | Therapeutic Target | Potential Application |
|---|---|---|
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide | CXCR2 Antagonist | Anti-cancer metastasis kaist.ac.kr |
| Prostanoids with bicyclo[2.2.1]heptane ring system | Platelet Aggregation | Cardiovascular diseases |
| 7-Azabicyclo[2.2.1]heptane derivatives (e.g., Epibatidine analogues) | Cholinergic Receptors | Analgesia, Neurodegenerative diseases |
Applications in Materials Science and Polymer Chemistry
The unique strained ring structure of bicyclo[2.2.1]heptane and its derivatives, including this compound, makes them valuable monomers in polymer chemistry. The polymerization of these monomers can proceed through different mechanisms, leading to polymers with a range of desirable properties for various material applications.
Use as Monomers and Polymerization Initiators
This compound and its esters are utilized as monomers in both addition polymerization and ring-opening metathesis polymerization (ROMP). In addition polymerization, the double bond of the bicyclic system is opened to form a saturated polymer backbone. Palladium-based catalysts have been effectively used for the polymerization of norbornene carboxylic acid esters. researchgate.netskku.edu The stereochemistry of the monomer (endo/exo isomers) can influence the polymerization behavior and the molecular weight of the resulting polymer. researchgate.netskku.edu
ROMP is another powerful technique used to polymerize bicyclo[2.2.1]heptane derivatives. This method, often catalyzed by ruthenium or tungsten-based catalysts, involves the cleavage and reformation of the double bonds within the monomer's ring system to produce unsaturated polymers with the bicyclic structure incorporated into the polymer backbone. scispace.commdpi.comresearchgate.net These polymers can be subsequently hydrogenated to yield saturated, stable materials. Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid can also act as a polymerization initiator in certain systems. biosynth.com
The functionalization of the bicyclo[2.2.1]heptane monomer, for instance with carboxylic acid or ester groups, allows for the synthesis of functional polymers with tailored properties. These functional groups can be further modified post-polymerization to introduce a variety of chemical moieties. islandscholar.ca
Development of Novel Materials with Specific Properties
Polymers derived from this compound and its analogues exhibit a unique combination of properties that make them suitable for advanced material applications. The rigid and bulky bicyclic unit in the polymer chain imparts high thermal stability and a high glass transition temperature (Tg). researchgate.net For example, polyimides derived from bicyclo[2.2.1]heptane tetracarboxylic dianhydride show excellent thermal stability and solubility in organic solvents. mdpi.com
These polymers often possess good mechanical properties, making them useful in applications such as coatings, adhesives, and composites. ontosight.aiontosight.ai The incorporation of chlorine atoms into the bicyclic ring can enhance flame resistance. ontosight.ai Furthermore, the specific structure of the polymer can be tailored to achieve desired optical properties, such as a high refractive index. researchgate.net
The versatility of the bicyclo[2.2.1]heptane scaffold allows for the development of materials with specialized functionalities. For instance, polymers with pendent bioactive oligopeptides have been synthesized via ROMP of norbornene monomers functionalized with amino acids, with potential applications in biomaterials. acs.org The controlled polymerization of these monomers also enables the creation of materials with specific porous structures, which can be beneficial for applications like gas separation membranes. mdpi.com
The following table highlights some of the key properties and potential applications of materials developed using bicyclo[2.2.1]heptane-based monomers.
Table 2: Properties and Applications of Bicyclo[2.2.1]heptane-Based Polymers
| Polymer Type | Key Properties | Potential Applications |
|---|---|---|
| Addition polymers of norbornene carboxylic acid esters | High thermal stability, amorphous nature researchgate.net | High-performance plastics |
| ROMP-derived polynorbornenes | Controllable molecular weight, functionalizable backbone sigmaaldrich.comresearchgate.net | Biomaterials, sensors acs.org |
| Polyimides from bicyclo[2.2.1]heptane dianhydrides | High thermal stability, good solubility, optical transparency mdpi.com | Opto-electronic devices mdpi.com |
Future Research Directions and Emerging Trends in Bicyclo 2.2.1 Heptane 1 Carboxylic Acid Chemistry
Innovative Synthetic Methodologies and Process Optimization
The construction of the bicyclo[2.2.1]heptane core, particularly with functionalization at the bridgehead position, remains a central theme in synthetic innovation. Future efforts are geared towards developing more efficient, scalable, and stereoselective methods.
A significant emerging trend is the use of organocatalysis. Researchers have developed an organocatalytic formal [4+2] cycloaddition reaction that provides rapid and highly enantioselective access to a range of bicyclo[2.2.1]heptane-1-carboxylates. rsc.orgrsc.org This metal-free approach operates under mild and operationally simple conditions, making it amenable to large-scale preparation and highly desirable for pharmaceutical applications. rsc.org
The Diels-Alder reaction remains a cornerstone for synthesizing this scaffold, and modern research focuses on optimizing this classic transformation. For instance, a new synthetic route for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, utilizes a Diels-Alder reaction as the key step. unirioja.es Process optimization has been demonstrated by improving reaction yields through the strategic selection of dienes and catalysts. unirioja.es Further efficiency is achieved through one-pot, three-component coupling reactions. One such method employs a simple, ligand-free palladium catalytic system to couple norbornene, aryl halides, and arylacetylenes, streamlining the synthesis of complex bicyclo[2.2.1]heptane derivatives. bohrium.comresearchgate.net For large-scale synthesis, an electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence has proven effective for producing multigram quantities of these bicyclic building blocks. chemrxiv.org
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Organocatalytic [4+2] Cycloaddition | Metal-free, highly enantioselective. | Mild conditions, operational simplicity, scalability. | rsc.orgrsc.org |
| Optimized Diels-Alder Reactions | Use of novel dienes and catalysts. | Improved yields and efficiency. | unirioja.es |
| One-Pot Three-Component Coupling | Palladium-catalyzed, ligand-free system. | Increased molecular complexity in a single step. | bohrium.comresearchgate.net |
| Electrophilic Double Bond Functionalization | Intramolecular enolate alkylation sequence. | Applicable to multigram scale-up. | chemrxiv.org |
Deeper Understanding of Structure-Activity Relationships in Biological Systems
The distinct conformational rigidity of the bicyclo[2.2.1]heptane scaffold makes it an excellent tool for probing biological systems. By locking pendant functional groups in well-defined spatial orientations, it allows for a precise investigation of structure-activity relationships (SAR).
Future research will focus on systematically modifying the scaffold to fine-tune interactions with biological targets. The bicyclo[2.2.1]heptane framework is a key component in compounds with diverse biological activities, including potential antiviral, antidiabetic, and antifungal properties. encyclopedia.pub Its use as a constrained proline analogue in peptidomimetics is a particularly active area of research. unirioja.es
Derivatives have been studied for a range of effects, including antimicrobial and anti-inflammatory activities. ontosight.ai The specific biological response is highly dependent on the molecule's stereochemistry and its ability to interact with target proteins. ontosight.ai For example, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a related analogue, is known to block the transport of nonpolar amino acids and act as an insulin-releasing factor. mdpi.com This highlights the critical role that the position and nature of substituents play in determining biological function.
| Biological Target/Application | SAR Insight | Significance | Reference |
|---|---|---|---|
| Peptidomimetics | Acts as a rigid proline analogue. | Induces specific secondary structures in peptides. | unirioja.es |
| Enzyme Inhibition / Receptor Binding | Stereochemistry and substituent placement are critical for activity. | Enables design of potent and selective inhibitors. | ontosight.ai |
| Amino Acid Transport | The bicyclic core of BCH interacts with transporters. | Potential for modulating metabolic pathways. | mdpi.com |
Integration with Sustainable and Green Chemistry Principles
Aligning chemical synthesis with the principles of green chemistry is a major trend, and research on this compound is no exception. Future work will increasingly prioritize methods that reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
A significant advancement is the use of water as a reaction medium for the Diels-Alder cycloaddition, a key step in forming the bicyclic core. mjcce.org.mk One reported green approach utilizes a fly-ash catalyst in water to synthesize bicyclo[2.2.1]heptane derivatives, offering an environmentally benign alternative to traditional organic solvents. mjcce.org.mk
The shift towards catalytic methods is another core aspect of green chemistry. The use of organocatalysis not only avoids potentially toxic heavy metals but also often proceeds under mild conditions. rsc.orgrsc.org Similarly, developing metal-catalyzed reactions, such as the palladium-catalyzed three-component coupling, that function without complex organic ligands reduces cost and waste. bohrium.com These strategies enhance atom economy and lead to more sustainable synthetic processes.
Advanced Computational Design for Predictive Synthesis and Drug Discovery
Computational chemistry is becoming an indispensable tool for accelerating research. In the context of this compound, in silico methods are being used to predict molecular properties, guide synthetic efforts, and rationalize biological activity, ultimately speeding up the discovery process.
Quantum mechanical calculations are employed to gain a deep understanding of the molecule's structural and electronic properties. For example, such calculations have been used to investigate the unusual pyramidal geometry of the amide nitrogen in derivatives of 7-azathis compound, which is crucial for its role as a peptide building block. nih.gov
In drug discovery, molecular modeling techniques are used to predict how these molecules will interact with biological targets. nih.gov Molecular docking studies can elucidate the binding modes of bicyclic derivatives with specific proteins, helping to explain observed SAR and guide the design of more potent and selective compounds. Furthermore, computational tools are used to predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), allowing chemists to prioritize the synthesis of compounds with a higher likelihood of success in later developmental stages.
| Computational Technique | Application | Research Goal | Reference |
|---|---|---|---|
| Quantum Mechanical Calculations | Analysis of molecular geometry and electronic structure. | Understanding fundamental structural properties. | nih.gov |
| Molecular Docking | Predicting binding modes with protein targets. | Guiding SAR studies and inhibitor design. | nih.gov |
| ADME Prediction | In silico evaluation of pharmacokinetic properties. | Prioritizing compounds for synthesis in drug discovery. | nih.gov |
Exploration of New Chemical Space through Combinatorial and Diversity-Oriented Synthesis
To fully explore the potential of the bicyclo[2.2.1]heptane scaffold, researchers are turning to combinatorial chemistry and diversity-oriented synthesis (DOS). These strategies enable the rapid generation of large libraries of related compounds, allowing for the systematic exploration of chemical space to identify molecules with novel properties and biological activities.
DOS aims to create collections of structurally diverse molecules, moving beyond simple functional group modification to include variations in the core molecular skeleton. nih.gov The bicyclo[2.2.1]heptane framework serves as an excellent starting point for such strategies. For instance, aminocatalytic privileged diversity-oriented synthesis (ApDOS) has been used to generate libraries of norcamphor-like bicyclic scaffolds from simple starting materials. encyclopedia.pub
Multi-component reactions, such as the Ugi reaction, are powerful tools in this area. Researchers have successfully applied a liquid-phase Ugi four-component reaction to create a combinatorial library of β-lactams starting from a 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid derivative. nih.gov This approach allows for the efficient synthesis of many distinct compounds in parallel, accelerating the discovery of new bioactive molecules. The continued development of such library synthesis techniques will be crucial for uncovering the full therapeutic potential of this versatile bicyclic system.
Q & A
Q. Basic
- NMR : H and C NMR identify bicyclic framework protons (e.g., bridgehead H at δ 1.5–2.5 ppm) and carboxyl groups (δ ~170 ppm for carbonyl).
- X-ray Crystallography : Resolves endo/exo isomerism (e.g., endo-2-carboxylic acid in ) and confirms bicyclic strain.
- Chiral HPLC : Critical for determining enantiomeric excess (ee) in asymmetric syntheses (Table 2, ) .
How do computational methods analyze pyramidal nitrogen in bicyclic amides?
Advanced
A bottom-up quantum mechanical strategy evaluates nitrogen pyramidalization in derivatives like N-benzoyl-7-azathis compound:
Model Systems : Simple amides are studied to validate methods (e.g., DFT or MP2).
Substituent Effects : Electron-withdrawing groups increase distortion via intramolecular hydrogen bonds or steric strain.
Hierarchical Modifications : Removing substituents (e.g., benzoyl groups) isolates geometric contributions .
What biochemical applications exist for derivatives of this compound?
Basic
Derivatives serve as:
- Covalent Protein Probes : 7,7-Dimethyl-2-oxo derivatives generate alkenyl nitrile electrophiles for site-specific labeling .
- Peptide Mimetics : Azabicyclo derivatives (e.g., 7-azanorbornane) mimic peptide turn structures, aiding drug design .
How are diastereomeric ratios optimized in β-alkylnitroalkene reactions?
Advanced
β-Alkylnitroalkenes (e.g., n-Pr, n-Bu) yield dr >20:1 with high ee (98–99%) under standard conditions (Catalyst C, −40°C, DCM). Steric hindrance from branched alkyl groups (e.g., i-Bu) further improves selectivity (Entry 3, Table 3, ). Kinetic control via slow reagent addition minimizes side reactions .
What safety precautions are critical for handling reactive derivatives?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acyl chlorides).
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles mitigate skin/eye contact risks.
- Storage : Reactive derivatives (e.g., trifluoromethylated compounds) require inert atmospheres and −20°C storage .
How do solvent and temperature affect carboxylate synthesis?
Q. Advanced
- Solvent Polarity : DCM maximizes yield (84%) and ee (94%) compared to toluene (34%) or THF (41%) due to better catalyst solubility (Table 2, ).
- Temperature : Lower temperatures (−40°C) enhance dr (7.1:1 vs. 2.3:1 at RT) but require extended reaction times. Cryogenic setups are recommended for large-scale syntheses .
How does the bicyclic framework influence reactivity?
Basic
The norbornane system imposes steric strain and restricted conformation, leading to:
- Enhanced Electrophilicity : Carboxylic acid derivatives react faster in nucleophilic substitutions.
- Thermal Stability : Higher melting points (e.g., 134–136°C for endo-2-carboxylic acid) vs. monocyclic analogs .
How are endo/exo isomers resolved and characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
